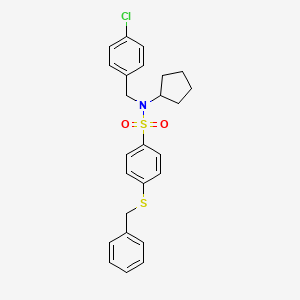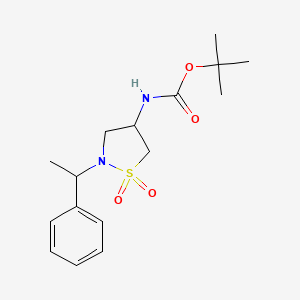
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O4S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate typically involves the reaction of phenylglycinol with t-butyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and coatings with enhanced properties.
作用机制
The mechanism of action of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
Tert-butyl (2-hydroxy-1-phenylethyl)carbamate: This compound is similar in structure but lacks the isothiazolidinone ring.
Tert-butyl (S)-(2-amino-1-phenylethyl)carbamate acetate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is unique due to its isothiazolidinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its diverse applications in research and industry .
属性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1,1-dioxo-2-(1-phenylethyl)-1,2-thiazolidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-12(13-8-6-5-7-9-13)18-10-14(11-23(18,20)21)17-15(19)22-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,17,19) |
InChI 键 |
XXROKEXUCZHNEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(CS2(=O)=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
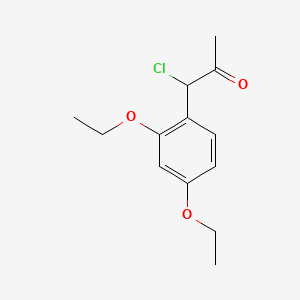
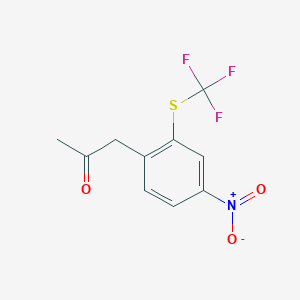
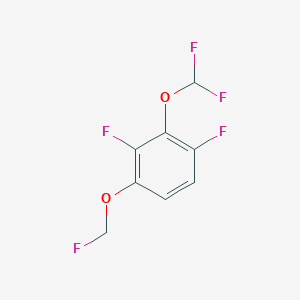
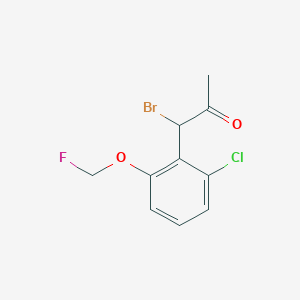
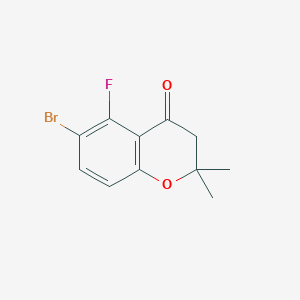
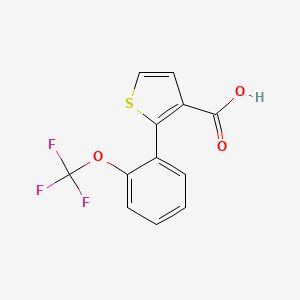
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
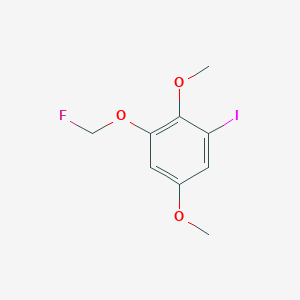
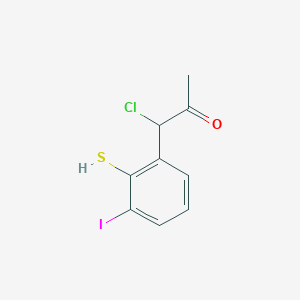
![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
